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REACTION_CXSMILES
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[H-].[Na+].[O:3]=[C:4]([CH3:12])[CH2:5][P:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].C(NC1C=CC(S([N:26]=[N+:27]=[N-])(=O)=O)=CC=1)(=O)C>C1C=CC=CC=1.C1COCC1>[N+:26](=[C:5]([P:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8])[C:4](=[O:3])[CH3:12])=[N-:27] |f:0.1|
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Name
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|
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Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CP(OC)(OC)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
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Type
|
reactant
|
|
Smiles
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O=C(CP(OC)(OC)=O)C
|
|
Name
|
|
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Quantity
|
15 mL
|
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Type
|
solvent
|
|
Smiles
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C1=CC=CC=C1
|
|
Name
|
|
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Quantity
|
24.7 g
|
|
Type
|
reactant
|
|
Smiles
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C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
|
Name
|
|
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Quantity
|
25 mL
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Type
|
solvent
|
|
Smiles
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C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 5-10° C. for 1 hour
|
|
Rate
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UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The yellow suspension was filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl ether
|
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Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |